Haloxyfop-P-methyl
Overview
Description
Haloxyfop-P-methyl is a chiral herbicide, primarily consisting of the R-enantiomer, known for its herbicidal activity. It functions by inhibiting lipid synthesis in unwanted plants, thereby controlling weed growth without significantly affecting non-target crops. Its environmental behavior, including rapid ester hydrolysis and further degradation, has been studied to understand its impact and effectiveness as a herbicide (Poiger et al., 2015).
Synthesis Analysis
Haloxyfop-P-methyl undergoes rapid ester hydrolysis, with half-lives of a few hours, indicating weakly enantioselective hydrolysis. In soil, S-haloxyfop is rapidly converted to R-haloxyfop, suggesting that these processes are biologically mediated. This transformation highlights the compound's chiral nature and its environmental degradation pathway (Poiger et al., 2015).
Molecular Structure Analysis
The molecular structure of Haloxyfop-P-methyl, characterized by its chiral center, is crucial for its herbicidal activity. The R-enantiomer is predominantly responsible for its effectiveness. The specific molecular interactions and the role of the chiral center in its biological activity underscore the importance of molecular structure in its function as a herbicide.
Chemical Reactions and Properties
Haloxyfop-P-methyl's chemical properties, including its reactions and degradation, are significant for understanding its behavior in the environment. The compound's rapid hydrolysis and the biologically mediated inversion from S-haloxyfop to R-haloxyfop in soil demonstrate its reactive nature and the influence of microbial activity on its chemical stability and efficacy (Poiger et al., 2015).
Scientific Research Applications
Developmental Effects on Zebrafish Embryos : Haloxyfop-P-methyl induces developmental defects in zebrafish embryos, causing oxidative stress and anti-vasculogenesis. It led to developmental deficiencies in the eyes and bodies, pericardial edema, and affected embryo viability and heart rate. The study underscores the herbicide's toxic mechanism on embryogenesis, contributing to safety profiling in aquatic environments (Park et al., 2020).
Environmental Behavior in Soil : Haloxyfop-methyl, the chiral precursor to Haloxyfop-P-methyl, rapidly undergoes ester cleavage and degradation in soil. Notably, the S-enantiomer rapidly converts to the R-enantiomer (active form), indicating biological mediation in this process (Poiger et al., 2015).
Resistance Mechanisms in Plants : Research has identified molecular bases for resistance to Haloxyfop-R-methyl (a variant of Haloxyfop-P-methyl) in certain grass species. The study found specific amino acid substitutions in the target enzyme, which confer resistance to the herbicide (Tang et al., 2012).
Rhizosphere Soil Bacterial Diversity : Haloxyfop-R-methyl affects bacterial diversity in the rhizosphere soil of Spartina alterniflora, a coastal plant. The study revealed changes in bacterial community composition and diversity over time, linked to the herbicide's presence and dissipation (Liang et al., 2020).
Rapid Detection Methods : An enzyme-linked immunosorbent assay (ELISA) has been developed for rapid detection of Haloxyfop-P-methyl. This assay provides a sensitive method for detecting the herbicide in agricultural samples, aiding in residue analysis (Bao et al., 2010).
Herbicide Effects on Plant Growth : Studies have explored the effects of Haloxyfop and its variants on the growth and respiration of various plants, including corn, soybean, and tobacco, providing insights into its selective herbicidal activity and potential agricultural applications (Gronwald, 1986).
Safety And Hazards
Future Directions
The use of Haloxyfop-P-methyl has been associated with anti-predatory response deficit in mice exposed to it at predicted environmentally relevant concentrations . This indicates the ecotoxicological potential of the herbicide, as anti-predatory behavior disorders may affect preys’ responses and population dynamics .
properties
IUPAC Name |
methyl (2R)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO4/c1-9(15(22)23-2)24-11-3-5-12(6-4-11)25-14-13(17)7-10(8-21-14)16(18,19)20/h3-9H,1-2H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSWTRQUCLNFOM-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058249 | |
Record name | Haloxyfop-P-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Haloxyfop-P-methyl | |
CAS RN |
72619-32-0 | |
Record name | Haloxyfop-P-methyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72619-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Haloxyfop-P-methyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072619320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Haloxyfop-P-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (R)-2-(4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.784 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HALOXYFOP-P-METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VD796HHTS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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